molecular formula C28H27N7O B2360566 N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide CAS No. 1021123-07-8

N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide

Cat. No.: B2360566
CAS No.: 1021123-07-8
M. Wt: 477.572
InChI Key: BEURIEYSKBYFBD-UHFFFAOYSA-N
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Description

N-(2-(4-(4-Phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide: is a complex organic compound of interest in various scientific research fields. Its intricate molecular structure combines features from phenylpiperazine and pyrazolopyrimidine groups, making it a versatile molecule for biological and chemical applications.

Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain . This enzyme plays a crucial role in cholinergic neurotransmission, and its inhibition can enhance cognition functions .

Mode of Action

The compound interacts with AChE, inhibiting its activity . The inhibition of AChE leads to an increase in the concentration of ACh, a neurotransmitter that plays an important role in learning and memory . The compound was found to be a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .

Biochemical Pathways

The inhibition of AChE affects the cholinergic neurotransmission pathway. By preventing the breakdown of ACh, the compound increases the level of this neurotransmitter, enhancing the transmission of signals in the brain . This can lead to improved cognition and memory, which is particularly beneficial in conditions like Alzheimer’s disease .

Result of Action

The result of the compound’s action is an increase in the level of ACh in the brain, leading to enhanced cholinergic neurotransmission . This can result in improved cognitive function and memory . Therefore, this compound could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors While specific details are not available from the search results, factors such as pH, temperature, and the presence of other substances can affect the activity of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step reaction pathway, beginning with the formation of the intermediate pyrazolopyrimidine. This intermediate is then subjected to nucleophilic substitution reactions with phenylpiperazine under controlled conditions.

  • Step 1: Synthesis of 4-(4-Phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

    • Reagents: 4-Phenylpiperazine, Pyrazolo[3,4-d]pyrimidine

    • Conditions: Anhydrous solvent, nitrogen atmosphere, elevated temperature

  • Step 2: Coupling with 2-naphthamide

    • Reagents: 4-(4-Phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, 2-naphthamide

    • Conditions: Catalytic base, inert atmosphere, moderate temperature

Industrial Production Methods

Scaling up the production for industrial purposes involves optimizing reaction conditions to increase yield and purity. Employing continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation at the phenyl ring or the nitrogen atoms, typically using oxidizing agents like potassium permanganate.

  • Reduction: Reduction reactions can be carried out using agents like sodium borohydride, targeting the pyrazolo[3,4-d]pyrimidine ring.

  • Substitution: Nucleophilic or electrophilic substitution can occur at various positions, influenced by the functional groups present.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, mild acidic or basic conditions

  • Reduction: Sodium borohydride, methanol as the solvent

  • Substitution: Halogenated solvents, catalytic amounts of base or acid

Major Products Formed

The products of these reactions vary, forming derivatives with modified functional groups, enhancing the compound's reactivity and biological activity.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a precursor for synthesizing more complex molecules. Its reactive sites allow for the creation of various derivatives, expanding its utility in material science and organic synthesis.

Biology

Biologically, the compound exhibits potential as a ligand for receptor studies due to its phenylpiperazine structure. It can be used in binding assays to explore receptor-ligand interactions, contributing to drug development research.

Medicine

In medicine, the compound's unique structure lends itself to pharmacological studies. Its potential therapeutic applications are under investigation, particularly in the fields of oncology and neurology, where its inhibitory effects on specific enzymes or receptors are being explored.

Industry

Industrial applications include its use as an intermediate in the synthesis of dyes, polymers, and other specialty chemicals. Its stability and reactivity make it a valuable component in manufacturing high-performance materials.

Comparison with Similar Compounds

Compared to similar compounds, N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide stands out due to its unique combination of functional groups. This provides it with enhanced reactivity and selectivity in biological systems.

List of Similar Compounds

  • N-(2-(4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)ethyl)-naphthamide

  • 1-(4-phenylpiperazin-1-yl)-3-(pyrimidin-2-yl)propane

  • 4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

These analogs share structural similarities but differ in their reactivity and biological profiles, highlighting the uniqueness of the original compound.

There you go! This compound is quite the heavyweight in terms of complexity and utility

Properties

IUPAC Name

N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N7O/c36-28(23-11-10-21-6-4-5-7-22(21)18-23)29-12-13-35-27-25(19-32-35)26(30-20-31-27)34-16-14-33(15-17-34)24-8-2-1-3-9-24/h1-11,18-20H,12-17H2,(H,29,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEURIEYSKBYFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC6=CC=CC=C6C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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